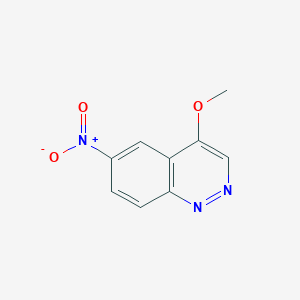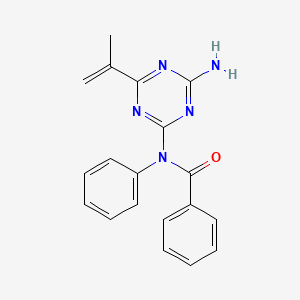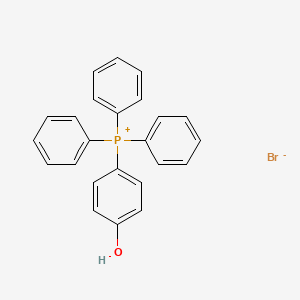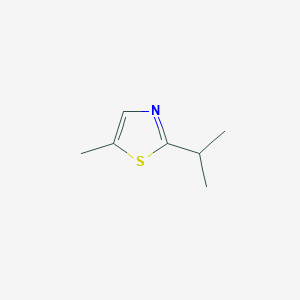![molecular formula C49H93NNaO11P B13140896 sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate](/img/structure/B13140896.png)
sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate is a complex organic compound belonging to the class of phosphatidylethanolamines. These compounds are characterized by the presence of two fatty acids bonded to a glycerol moiety through ester linkages
Métodos De Preparación
The synthesis of sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate involves multiple steps. The primary synthetic route includes the esterification of glycerol with hexadecanoic acid to form 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine . This intermediate is then reacted with appropriate reagents under controlled conditions to yield the final compound. Industrial production methods may involve large-scale esterification and purification processes to ensure high purity and yield .
Análisis De Reacciones Químicas
Sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying lipid interactions and membrane dynamics . In biology, it serves as a crucial component in the study of cell membranes and signaling pathways . In medicine, it is explored for its potential role in drug delivery systems and as a therapeutic agent . Industrial applications include its use in the formulation of specialized lipids and surfactants .
Mecanismo De Acción
The mechanism of action of sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate involves its interaction with cell membranes and lipid bilayers . The compound integrates into the lipid bilayer, affecting membrane fluidity and signaling pathways. Molecular targets include various membrane proteins and receptors, which are modulated by the compound’s presence .
Comparación Con Compuestos Similares
Similar compounds include 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine . These compounds share structural similarities but differ in their fatty acid composition and specific functional groups. Sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate is unique due to its specific ester linkages and the presence of a hydroxyphosphoryl group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C49H93NNaO11P |
|---|---|
Peso molecular |
926.2 g/mol |
Nombre IUPAC |
sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate |
InChI |
InChI=1S/C49H94NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-27-31-35-39-48(54)58-43-45(61-49(55)40-36-32-28-22-20-18-16-14-12-10-8-6-4-2)44-60-62(56,57)59-42-41-50-46(51)37-33-29-25-23-24-26-30-34-38-47(52)53;/h45H,3-44H2,1-2H3,(H,50,51)(H,52,53)(H,56,57);/q;+1/p-1/t45-;/m1./s1 |
Clave InChI |
CUCCNZVUGZZGNC-NZEIQPSFSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)

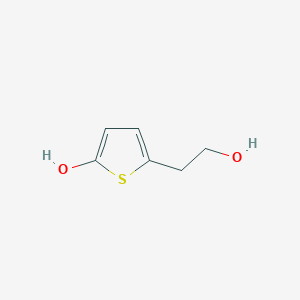

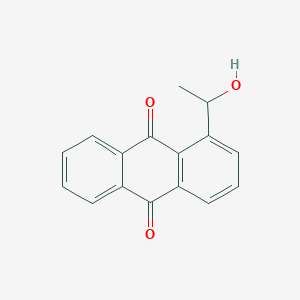
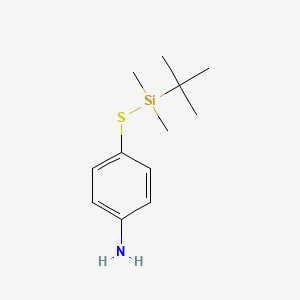

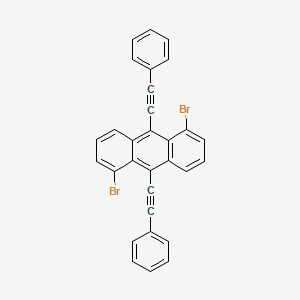
![[1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate](/img/structure/B13140871.png)
